molecular formula C24H32O2 B14625597 4-Pentylphenyl 4-hexylbenzoate CAS No. 54963-68-7

4-Pentylphenyl 4-hexylbenzoate

Cat. No.: B14625597
CAS No.: 54963-68-7
M. Wt: 352.5 g/mol
InChI Key: AFXFEEOOIAQOBS-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-hexylbenzoate is an organic compound belonging to the class of phenyl benzoate derivatives. It is characterized by its liquid crystalline properties, making it a significant compound in the field of materials science, particularly in the development of liquid crystal displays (LCDs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylphenyl 4-hexylbenzoate typically involves the esterification of 4-pentylphenol with 4-hexylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Pentylphenyl 4-hexylbenzoate undergoes various chemical reactions, including:

    Oxidation: The benzylic positions of the alkyl chains can be oxidized to form carboxylic acids.

    Reduction: The ester functional group can be reduced to the corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-pentylbenzoic acid and 4-hexylbenzoic acid.

    Reduction: Formation of 4-pentylphenol and 4-hexylphenol.

    Substitution: Formation of brominated derivatives of the aromatic rings.

Scientific Research Applications

4-Pentylphenyl 4-hexylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying liquid crystalline behavior and phase transitions.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems owing to its liquid crystalline properties.

    Industry: Utilized in the development of advanced materials for liquid crystal displays (LCDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 4-hexylbenzoate is primarily related to its liquid crystalline properties. The compound exhibits mesophase behavior, where it can align in specific orientations under the influence of an electric field. This alignment is crucial for its application in liquid crystal displays, where the orientation of the molecules affects the optical properties of the display.

Comparison with Similar Compounds

  • 4-Pentylphenyl 4-pentylbenzoate
  • 4-Pentylphenyl 4-methoxybenzoate
  • 4-Pentylphenyl 4-propylbenzoate
  • 4-Pentylphenyl 4-methylbenzoate

Comparison: 4-Pentylphenyl 4-hexylbenzoate is unique due to its specific alkyl chain lengths, which influence its liquid crystalline properties and phase transition temperatures. Compared to similar compounds, it may exhibit different mesophase ranges and dielectric properties, making it suitable for specific applications in liquid crystal technology.

Properties

CAS No.

54963-68-7

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

IUPAC Name

(4-pentylphenyl) 4-hexylbenzoate

InChI

InChI=1S/C24H32O2/c1-3-5-7-9-11-20-12-16-22(17-13-20)24(25)26-23-18-14-21(15-19-23)10-8-6-4-2/h12-19H,3-11H2,1-2H3

InChI Key

AFXFEEOOIAQOBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC

Origin of Product

United States

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